molecular formula C6H2N2O3 B3361776 Furan, 2,5-diisocyanato- CAS No. 93289-70-4

Furan, 2,5-diisocyanato-

Cat. No.: B3361776
CAS No.: 93289-70-4
M. Wt: 150.09 g/mol
InChI Key: SBXUEXVEWBJHNK-UHFFFAOYSA-N
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Description

Furan derivatives with substituents at the 2- and 5-positions exhibit diverse chemical and physical properties, making them valuable in pharmaceuticals, materials science, and industrial applications. These compounds differ in substituent groups (e.g., methyl, phenyl, methoxy) and saturation levels, leading to distinct reactivity, stability, and applications .

Properties

IUPAC Name

2,5-diisocyanatofuran
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2N2O3/c9-3-7-5-1-2-6(11-5)8-4-10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXUEXVEWBJHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)N=C=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558492
Record name 2,5-Diisocyanatofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93289-70-4
Record name 2,5-Diisocyanatofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Furan, 2,5-diisocyanato- can be synthesized through various methods. One common approach involves the reaction of furan derivatives with isocyanate reagents. For instance, the synthesis of Furan, 2,5-diisocyanato- from 5-hydroxymethylfurfural involves several steps, including the formation of methyl furan-2,5-dimethylene dicarbamate (FDC) using 2,5-bis(aminomethyl)furan (BAF) and dimethyl carbonate (DMC), followed by selective hydrogenation and catalytic decomposition .

Industrial Production Methods: Industrial production of Furan, 2,5-diisocyanato- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium on alumina (Pd/γ-Al2O3) and sodium methoxide (CH3ONa) has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Furan, 2,5-diisocyanato- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.

    Substitution: Nucleophiles such as amines and alcohols are used under mild conditions.

Major Products:

Scientific Research Applications

Chemical Properties and Reactions

Furan, 2,5-diisocyanato- undergoes several chemical reactions:

  • Oxidation : Converts to furan-2,5-dicarboxylic acid (2,5-FDCA).
  • Reduction : Selective hydrogenation yields tetrahydrofuran derivatives.
  • Substitution : Reacts with nucleophiles to form substituted furan derivatives.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationKMnO₄, H₂O₂Varies by substrate
ReductionPd/C, H₂Under hydrogen atmosphere
SubstitutionAmines, AlcoholsMild conditions

Chemistry

Furan, 2,5-diisocyanato- serves as a crucial building block for synthesizing polymers and other complex organic compounds. Its dual isocyanate groups allow for versatile reactions leading to novel materials with tailored properties.

Biology

In biological research, this compound is investigated for its potential antibacterial and antifungal properties. Studies have shown that it may inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism.

Medicine

The therapeutic potential of Furan, 2,5-diisocyanato- includes anti-inflammatory and anticancer applications. Research indicates that its derivatives could be developed into pharmaceuticals targeting various diseases.

Industry

Furan-based materials are gaining traction in the production of bio-based chemicals and sustainable materials. The compound's ability to replace traditional petrochemical products in manufacturing processes makes it an attractive option for green chemistry initiatives .

Case Studies

  • Polymer Synthesis : Furan-based polyurethanes have been synthesized using Furan, 2,5-diisocyanato-. These polymers exhibit unique thermoreversible properties that are beneficial for applications requiring dynamic material behavior .
  • Bio-derived Resins : Research has demonstrated the use of furan dicarboxylic acids as substitutes for bisphenol A in dimethacrylate resins. This application highlights the potential of furan derivatives in creating environmentally friendly materials without compromising performance .
  • Biocatalysis : The synthesis of bio-based furan compounds like 2,5-diformylfuran from 5-hydroxymethylfurfural via aerobic oxidation showcases the efficiency of biocatalysts in producing valuable chemicals from renewable resources .

Comparison with Similar Compounds

Comparative Analysis of Key 2,5-Disubstituted Furans

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Boiling Point (K) Key Physical Data
2,5-Dimethylfuran C₆H₈O 96.13 625-86-5 367 ± 1 Vaporization enthalpy: 31.8 ± 0.3 kJ/mol
2,5-Diphenylfuran C₁₆H₁₀O 218.25 955-83-9 Not reported Aromatic ring system enhances UV stability
2,5-Dihydrofuran C₄H₆O 70.09 1708-29-8 Not reported Reduced aromaticity due to saturation
2,5-Dimethoxydihydrofuran C₆H₁₀O₃ 130.14 332-77-4 Not reported Methoxy groups increase polarity

Key Observations :

  • Electron Effects : Methyl groups in 2,5-dimethylfuran are electron-donating, enhancing aromatic stability, while phenyl groups in 2,5-diphenylfuran introduce steric bulk and extended conjugation .
  • Saturation : Partially hydrogenated derivatives like 2,5-dihydrofuran exhibit reduced aromaticity, increasing susceptibility to electrophilic addition reactions .
  • Polarity : Methoxy substituents (e.g., 2,5-dimethoxydihydrofuran) raise polarity, improving solubility in polar solvents .
2,5-Dimethylfuran
  • Reactivity : Undergoes pyrolysis to yield formaldehyde, hydroxyacetaldehyde, and smaller hydrocarbons, similar to hexoses .
  • Applications : Used as a biofuel additive due to high energy density and as a solvent in organic synthesis .
2,5-Diphenylfuran
  • Reactivity : Stable under UV light; used in photochemical studies and as a scaffold for fluorescent materials .
  • Applications : Explored in OLEDs and as a building block for supramolecular chemistry .
2,5-Dihydrofuran
  • Reactivity : Acts as a diene in Diels-Alder reactions, enabling synthesis of cyclic compounds .
  • Applications : Intermediate in pharmaceuticals (e.g., estrogen analogs) and agrochemicals .
Pharmaceutical Derivatives
  • Furans with heteroatom substituents (e.g., 5,7-disubstituted triazolo-triazines) show anticancer and antiviral activity. For example, N-(2-(Furan-2-yl)-triazolo-triazin-7-yl) derivatives exhibit selective cytotoxicity .

Spectroscopic and Thermodynamic Data

  • Thiocyanate-containing furans (e.g., ): Strong CO stretches at 1,633–1,661 cm⁻¹, indicating ketone or ester groups .
  • Thermodynamics :
    • 2,5-Dimethylfuran has a gas-phase proton affinity of 865.9 kJ/mol, reflecting moderate basicity .
    • 2,3-Dihydro-5-methylfuran exhibits a vaporization enthalpy of 35.2 kJ/mol, lower than saturated analogs due to reduced hydrogen bonding .

Q & A

Q. What are the recommended methods for synthesizing 2,5-diisocyanato furan with high purity?

Answer:

  • Phosgenation of diamines : React furan-2,5-diamine with phosgene (COCl₂) under anhydrous conditions. Monitor reaction progress via FT-IR for the disappearance of -NH₂ peaks (1,650–1,550 cm⁻¹) and emergence of isocyanate (-NCO) stretches (~2,270 cm⁻¹) .
  • Purification : Use fractional distillation under reduced pressure (boiling point estimation via Antoine equation) or preparative GC with non-polar columns (e.g., DB-5) to isolate the product .
  • Safety : Conduct in a fume hood with PPE (gloves, goggles) due to phosgene toxicity and isocyanate reactivity .

Q. How can spectroscopic techniques distinguish 2,5-diisocyanato furan from structural analogs?

Answer:

  • IR Spectroscopy : The -NCO group exhibits a sharp peak at ~2,270 cm⁻¹. Furan ring vibrations (C-O-C asymmetric stretch at ~1,250 cm⁻¹) confirm the backbone .
  • Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z corresponding to C₆H₄N₂O₃ (calc. 156.04). Fragmentation patterns (e.g., loss of CO₂ at m/z 112) differentiate it from ester or amide analogs .
  • NMR : ¹³C NMR should show carbonyl carbons (δ ~120–130 ppm for -NCO) and furan ring carbons (δ ~140–150 ppm) .

Q. What safety protocols are critical when handling 2,5-diisocyanato furan?

Answer:

  • Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of vapors .
  • PPE : Nitrile gloves, chemical goggles, and lab coats. Avoid latex due to permeability .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,5-diisocyanato furan in polymer synthesis?

Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess electrophilicity of -NCO groups. Higher partial positive charge on the carbonyl carbon indicates greater reactivity toward nucleophiles (e.g., polyols) .
  • Transition State Analysis : Simulate urethane formation kinetics with polyols using Gaussian or ORCA software. Compare activation energies (ΔG‡) to experimental DSC data .

Q. How to resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for 2,5-diisocyanato furan?

Answer:

  • Cross-Validation : Compare gas-phase ΔfH° values from bomb calorimetry (experimental) with group contribution methods (e.g., Benson increments). Discrepancies >5 kJ/mol suggest measurement errors or impurities .
  • Isothermal Titration Calorimetry (ITC) : Measure heat of reaction during hydrolysis to validate consistency with literature ΔfH° values .

Q. What strategies optimize the stability of 2,5-diisocyanato furan under storage conditions?

Answer:

  • Moisture Control : Store under nitrogen or argon in amber vials with molecular sieves (3Å). Monitor water content via Karl Fischer titration (<50 ppm) .
  • Temperature : Accelerated aging studies (40–60°C) can predict shelf life. Degradation follows Arrhenius kinetics; plot ln(k) vs. 1/T to estimate activation energy .

Q. How to design experiments probing the environmental fate of 2,5-diisocyanato furan?

Answer:

  • Hydrolysis Kinetics : Conduct pH-dependent studies (pH 4–10) with GC-MS monitoring. Half-life (t₁/₂) <1 hour in alkaline conditions suggests rapid degradation to amines/CO₂ .
  • Photolysis : Expose to UV light (254 nm) in a quartz reactor. Identify byproducts (e.g., nitro compounds) via LC-QTOF-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furan, 2,5-diisocyanato-
Reactant of Route 2
Reactant of Route 2
Furan, 2,5-diisocyanato-

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